molecular formula C13H13NO2 B2502563 (2R)-2-Methyl-3-quinolin-3-ylpropanoic acid CAS No. 2248209-35-8

(2R)-2-Methyl-3-quinolin-3-ylpropanoic acid

Cat. No.: B2502563
CAS No.: 2248209-35-8
M. Wt: 215.252
InChI Key: BNJGJQFYYLNKCU-SECBINFHSA-N
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Description

(2R)-2-Methyl-3-quinolin-3-ylpropanoic acid is a chiral compound with a quinoline moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the quinoline ring system imparts unique chemical properties, making it a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Methyl-3-quinolin-3-ylpropanoic acid typically involves the construction of the quinoline ring followed by the introduction of the propanoic acid side chain. One common method involves the Pfitzinger reaction, where isatin reacts with an aryl methyl ketone in the presence of a base to form the quinoline core.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective starting materials. Green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Methyl-3-quinolin-3-ylpropanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(2R)-2-Methyl-3-quinolin-3-ylpropanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (2R)-2-Methyl-3-quinolin-3-ylpropanoic acid involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. For example, quinoline derivatives are known to inhibit enzymes such as topoisomerases, which are involved in DNA replication and repair .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    2-Methylquinoline: Lacks the propanoic acid side chain.

    3-Quinolinecarboxylic acid: Similar structure but without the methyl group at the 2-position.

Uniqueness

(2R)-2-Methyl-3-quinolin-3-ylpropanoic acid is unique due to the combination of the chiral center, the quinoline ring, and the propanoic acid side chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

(2R)-2-methyl-3-quinolin-3-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-9(13(15)16)6-10-7-11-4-2-3-5-12(11)14-8-10/h2-5,7-9H,6H2,1H3,(H,15,16)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNJGJQFYYLNKCU-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=CC=CC=C2N=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC2=CC=CC=C2N=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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